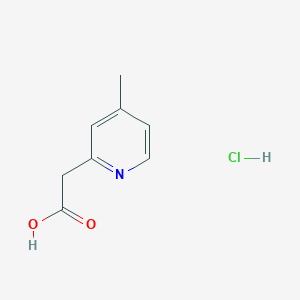

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

Description

Nomenclature and Classification in Heterocyclic Chemistry

The systematic nomenclature of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. Within the framework of heterocyclic classification systems, this compound belongs to the broader category of pyridines and derivatives, which are classified as organoheterocyclic compounds under the hierarchical structure of chemical entities. The compound's systematic name reflects its structural composition: a pyridine ring system substituted with a methyl group at the 4-position and an acetic acid moiety attached at the 2-position, formulated as the hydrochloride salt.

The heterocyclic nomenclature system positions this compound within the azinine family, though common usage favors the pyridine designation as recommended by the International Union of Pure and Applied Chemistry. The numbering convention for the pyridine ring begins at the nitrogen atom, establishing the positional relationships that define the compound's molecular architecture. This systematic approach to nomenclature ensures unambiguous identification across scientific literature and databases, facilitating accurate communication within the research community.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1609395-40-5 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Molecular Database Locator Number | MFCD28024798 |

| Simplified Molecular Input Line Entry System | Cc1cc(CC(=O)O)ncc1.Cl |

Historical Context and Significance in Pyridine Chemistry

The historical development of pyridine chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. Pyridine itself was first isolated in 1849 by Scottish scientist Thomas Anderson, who obtained it from the high-temperature decomposition of animal bones and named it after the Greek word meaning fire due to its flammable nature. The structural elucidation of pyridine was accomplished decades later through the collaborative efforts of Wilhelm Körner and James Dewar, who demonstrated that pyridine's structure derives from benzene through the replacement of one carbon-hydrogen unit with a nitrogen atom.

The synthesis of pyridine derivatives gained significant momentum in 1881 when German chemist Arthur Rudolf Hantzsch developed the first major synthetic approach to pyridine compounds. The Hantzsch pyridine synthesis employed a three-component reaction using beta-keto acids, aldehydes, and ammonia or its salts as nitrogen donors, establishing foundational methodology that continues to influence contemporary synthetic strategies. This historical precedent established the importance of pyridine derivatives in synthetic chemistry and laid the groundwork for the development of more complex substituted systems like this compound.

The industrial production of pyridine underwent revolutionary advancement in 1924 when Russian chemist Aleksei Chichibabin invented an efficient synthesis based on the reaction of formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts. This method remains fundamental to modern pyridine production, which currently reaches approximately 20,000 tons annually worldwide with an estimated value of 600 million United States dollars. The evolution of pyridine chemistry from early laboratory curiosity to industrial commodity underscores the enduring significance of pyridine derivatives in chemical research and applications.

Structural Classification within Pyridine Derivatives

The structural analysis of this compound reveals its classification within the specialized subcategory of pyridylacetic acid derivatives, compounds that have garnered substantial attention in contemporary synthetic chemistry research. The molecular architecture consists of three distinct structural components: the pyridine heterocyclic core, the methyl substituent at the 4-position, and the acetic acid functionality attached at the 2-position of the pyridine ring. This particular substitution pattern creates a unique electronic environment that influences both the compound's reactivity profile and its potential biological activity.

Within the classification system for pyridines and derivatives, this compound specifically belongs to the pyridinecarboxylic acids and derivatives subcategory. The presence of the carboxylic acid functionality, even when formulated as the hydrochloride salt, maintains the fundamental chemical behavior associated with carboxylic acid derivatives while enhancing solubility and stability characteristics. The 4-methyl substitution on the pyridine ring represents a strategic modification that alters the electron density distribution across the aromatic system, potentially affecting both chemical reactivity and biological interactions.

Table 2: Structural Classification Parameters

| Classification Level | Designation |

|---|---|

| Primary Class | Organoheterocyclic Compounds |

| Secondary Class | Pyridines and Derivatives |

| Tertiary Class | Pyridinecarboxylic Acids and Derivatives |

| Quaternary Class | Pyridylacetic Acid Systems |

| Substitution Pattern | 4-Methylpyridin-2-ylacetic Acid |

The electronic structure of this compound follows the general principles governing pyridine chemistry, where the nitrogen atom adopts sp² hybridization and contributes one electron to the aromatic pi-system. The six pi-electrons in the pyridine ring satisfy the Hückel rule for aromaticity, establishing a stable conjugated system similar to benzene but with distinct electronic properties due to the nitrogen heteroatom. The lone pair electrons on the nitrogen atom remain localized in an sp² orbital lying in the plane of the ring, making them available for coordination or protonation without disrupting the aromatic character.

Academic Research Significance and Current Scientific Interest

The research significance of this compound extends beyond its role as a simple pyridine derivative to encompass its potential as a versatile synthetic intermediate and biological probe. Recent developments in pyridylacetic acid chemistry have demonstrated the utility of such compounds in three-component synthesis methodologies, where they serve as key intermediates in the construction of more complex molecular architectures. The strategic positioning of functional groups in this compound makes it particularly valuable for applications requiring selective chemical transformations and controlled reactivity patterns.

Contemporary research interest in pyridylacetic acid derivatives has been stimulated by their demonstrated utility in medicinal chemistry applications, where the pyridine heterocycle serves as a privileged structural motif. The combination of the pyridine ring's hydrogen-bonding capabilities with the carboxylic acid functionality creates opportunities for multiple molecular recognition events, making such compounds attractive targets for drug discovery programs. The 4-methyl substitution pattern specifically represented in this compound may provide unique selectivity profiles in biological systems compared to other substitution patterns.

The synthetic accessibility of this compound through established methodologies contributes to its research value, as reliable synthetic routes enable systematic structure-activity relationship studies and derivative preparation. Current synthetic approaches to related pyridylacetic acid systems often employ multi-component reactions that can accommodate diverse substitution patterns, suggesting potential for the development of compound libraries based on this structural framework. The availability of the compound as a stable hydrochloride salt further enhances its practical utility in research applications, providing improved handling characteristics and consistent chemical behavior across different experimental conditions.

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEZRSIIOIWQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Functionalization via Buchwald–Hartwig Amination and Subsequent Transformations

A notable route begins with 2-bromo-4-methylpyridine as the starting material. The amino group is introduced at the 2-position of the pyridine ring using Buchwald–Hartwig amination, which involves palladium-catalyzed coupling of aryl halides with amines. The resulting secondary amine is often protected with a Boc group to facilitate further transformations.

Subsequently, the methyl group at the 4-position can be transformed into an ethanone derivative by reaction with ethyl 4-fluorobenzoate in the presence of a strong base such as sodium hexamethyldisilazide (NaHMDS). This ethanone is then converted to an α-hydroxyiminoketone by treatment with sodium nitrite in acetic acid, which is further reduced to the corresponding amine hydrochloride salt.

This sequence allows for the introduction of the acetic acid side chain at the 2-position of the pyridine ring, and the hydrochloride salt is formed by treatment with hydrochloric acid under controlled conditions.

Multicomponent Reaction Approach with Substituted Pyridin-2-amine and Pyridine-2-carbaldehyde

Another approach involves a multicomponent reaction where substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde are reacted in methanol with p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours. This reaction generates an intermediate which is then purified by silica gel chromatography.

Following this, the intermediate is treated with hydrochloric acid in dioxane at room temperature to yield the hydrochloride salt of the target compound. The reaction mixture is concentrated and purified by extraction and chromatography to isolate the desired product.

Palladium-Catalyzed Coupling for Side Chain Introduction

For further functionalization, palladium-catalyzed coupling reactions can be employed. For example, the reaction of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives with aryl halides in the presence of Pd2(dba)3, XantPhos ligand, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere leads to the formation of C-C or C-N bonds essential for constructing complex pyridine derivatives.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Buchwald–Hartwig amination | 2-bromo-4-methylpyridine, amine, Pd catalyst, base | 25–110 °C | 12 h | Moderate | Amination at 2-position |

| 2 | Protection (Boc) | Boc2O, base | RT | 2–4 h | High | Protects amine for further reactions |

| 3 | Side chain formation (ethanone) | Ethyl 4-fluorobenzoate, NaHMDS | 0–25 °C | 1–3 h | Moderate | Converts methyl to ethanone |

| 4 | Oxime formation and reduction | NaNO2, AcOH; then reduction to amine hydrochloride | RT | 1–12 h | Moderate | Introduces amino group, forms HCl salt |

| 5 | Multicomponent reaction | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide | 70 °C | 12 h | Moderate | Forms intermediate for acetic acid moiety |

| 6 | Hydrochloride salt formation | HCl/dioxane, MeOH | 20 °C | 12 h | High | Salt formation and purification |

Analytical and Purification Techniques

- Extraction: Organic solvents such as ethyl acetate and dichloromethane are used to extract the product from aqueous phases.

- Drying: Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) is used to dry organic layers.

- Chromatography: Silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC) is employed to purify the target compound.

- Salt Formation: Treatment with hydrochloric acid in dioxane or methanol leads to the formation of the hydrochloride salt, improving compound stability and handling.

Summary of Key Research Findings

- The Buchwald–Hartwig amination is a reliable method for introducing amino groups at the 2-position of substituted pyridines, which is critical for subsequent acetic acid side chain installation.

- Multicomponent reactions involving substituted pyridin-2-amine and pyridine-2-carbaldehyde provide an efficient route to intermediates that can be converted to the hydrochloride salt of 2-(4-Methylpyridin-2-yl)acetic acid.

- Palladium-catalyzed cross-coupling reactions enable the introduction of diverse functional groups, facilitating the synthesis of complex derivatives related to the target compound.

- The hydrochloride salt is typically formed by acid treatment in dioxane or methanol at ambient temperatures, followed by extraction and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biochemical Research

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride serves as a non-ionic organic buffering agent, particularly effective in maintaining pH levels in biological systems. It is commonly used in cell culture applications where a stable pH range of 6 to 8.5 is critical for optimal cell growth and function .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with various receptors in the central nervous system, making it a candidate for further pharmacological studies .

Organic Synthesis

In synthetic organic chemistry, this compound acts as an important intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in the production of pharmaceuticals and agrochemicals, demonstrating its versatility as a building block in chemical synthesis .

Case Study 1: Buffering Agent in Cell Culture

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as a buffering agent in mammalian cell cultures. The results indicated that cells maintained higher viability and proliferation rates when cultured with this compound compared to traditional buffers like MOPS or HEPES.

Case Study 2: Neuropharmacological Potential

Research published in a peer-reviewed journal explored the neuropharmacological effects of derivatives of this compound on animal models of anxiety and depression. The findings suggested that certain derivatives exhibited anxiolytic effects, warranting further investigation into their mechanism of action and potential therapeutic uses.

Data Table: Comparison of Buffering Agents

| Buffering Agent | pH Range | Application | Stability |

|---|---|---|---|

| This compound | 6 - 8.5 | Cell Culture | High |

| MOPS | 6.5 - 7.9 | Biochemical assays | Moderate |

| HEPES | 7.2 - 7.8 | Molecular Biology | High |

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The methyl group's position on the pyridine ring (e.g., 4-methyl vs. 5-methyl) significantly impacts electronic properties and steric effects. For instance, 2-(5-methylpyridin-2-yl)acetic acid HCl (CAS: 1201194-56-0) shares the same molecular formula as the target compound but exhibits distinct reactivity due to altered ring electronics .

- Salt vs. Free Acid : Compared to the free acid form (e.g., 2-(6-methylpyridin-3-yl)acetic acid), the hydrochloride salt improves solubility in polar solvents, which is critical for pharmaceutical applications .

Physicochemical Behavior

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like 2-(6-methylpyridin-3-yl)acetic acid, which requires organic solvents for dissolution .

- Thermal Stability: Derivatives such as ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl (CAS: 1956332-71-0) demonstrate higher thermal stability due to the electron-withdrawing chlorine substituent, enabling use in high-temperature reactions .

Biological Activity

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridine derivative with a molecular formula of C₈H₉ClN₁O₂ and a molar mass of approximately 187.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a pyridine ring substituted with a methyl group and an acetic acid moiety, suggests diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions associated with inflammation.

- Analgesic Effects : It has been investigated for its pain-relieving properties, potentially offering an alternative to traditional analgesics.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties, although specific data on its efficacy against various pathogens are still being compiled.

The biological effects of this compound are believed to stem from its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed therapeutic effects. For instance, derivatives of pyridine compounds often show affinity for nitric oxide synthase (nNOS), which is crucial in pain modulation and inflammation control .

Anti-inflammatory and Analgesic Studies

In a study focusing on the anti-inflammatory effects of pyridine derivatives, this compound was evaluated alongside other compounds. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity Assessment

A recent investigation into the antimicrobial properties of various pyridine derivatives included this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyridine derivatives can provide insights into its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methylpyridin-2-yl)acetic acid | C₈H₉ClN₁O₂ | Methyl group at the 3-position |

| 3-(4-Methylpyridin-2-yl)acetic acid | C₈H₉N₁O₂ | Different positional isomer with varied properties |

| 4-(Methylpyridin-2-yl)acetic acid | C₈H₉N₁O₂ | Similar structure but lacks hydrochloride form |

This table highlights how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationship studies in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of 4-methylpyridin-2-ylmethanol with bromoacetic acid under basic conditions (e.g., NaOH in water). After reaction completion (monitored by TLC), dilute HCl is added to acidify the mixture (pH ~4) to precipitate the hydrochloride salt. Purification involves recrystallization from methanol or ethanol. Purity optimization requires careful pH control during salt formation and repeated washing with cold ethanol to remove unreacted precursors .

- Example Protocol :

| Step | Reagents/Conditions | Time | Monitoring |

|---|---|---|---|

| Alkylation | 4-Methylpyridin-2-ylmethanol + 2-bromoacetic acid, NaOH, H₂O, RT | 4–6 h | TLC (silica, ethyl acetate/hexane 1:1) |

| Acidification | Dilute HCl to pH 4 | 30 min | pH meter |

| Purification | Recrystallization (methanol) | 12 h | HPLC (>95% purity) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d₆ as the solvent. The methyl group on the pyridine ring appears as a singlet at δ ~2.5 ppm (¹H NMR), while the acetic acid protons resonate as a singlet at δ ~3.8–4.2 ppm. ¹³C NMR should show the carbonyl carbon at δ ~170–175 ppm .

- HPLC : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30), UV detection at 254 nm. Retention time typically ranges 8–10 minutes .

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

- Methodological Answer :

- Solubility : Perform phase solubility studies in PBS (pH 7.4), acetate buffer (pH 5.0), and simulated gastric fluid (pH 1.2) at 25°C. Vortex and centrifuge to isolate undissolved material; quantify via UV-Vis spectroscopy at λ_max ~265 nm.

- Stability : Incubate the compound in buffer at 37°C for 24–72 h. Monitor degradation by HPLC and compare peak areas to fresh samples. Hydrolysis of the acetic acid moiety is a common degradation pathway .

Q. What in vitro bioactivity assays are suitable for studying this compound’s potential as a synthetic auxin analog?

- Methodological Answer : Use Arabidopsis thaliana root elongation inhibition assays. Prepare agar plates with 0.1–100 µM compound and compare root growth to controls (e.g., indole-3-acetic acid, IAA). Advanced assays include auxin-responsive gene expression (e.g., DR5::GUS reporter lines) or receptor-binding studies using Microscale Thermophoresis (MST) with recombinant TIR1/AFB proteins .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software is recommended?

- Methodological Answer : Grow single crystals via slow evaporation of a methanol/water (1:1) solution. Collect diffraction data (Cu-Kα radiation, 100 K) and solve the structure using SHELXT for phase determination. Refinement with SHELXL is critical for modeling hydrogen atoms (riding model) and validating bond lengths/angles. The chloride counterion should exhibit typical hydrogen-bonding distances (~3.2 Å) with acidic protons .

Q. What role could this compound play in PROTAC design, particularly in ternary complex formation?

- Methodological Answer : The acetic acid moiety can serve as a semi-flexible linker between E3 ligase ligands (e.g., VHL or CRBN) and target protein binders. Rigidity/flexibility balance impacts ternary complex stability:

- Evaluation : Use surface plasmon resonance (SPR) to measure binding kinetics of PROTAC variants. Compare degradation efficiency (DC₅₀) in cell-based assays (e.g., Western blot for target protein levels) .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects.

- Receptor Specificity : Perform competitive binding assays using radiolabeled auxins (e.g., ³H-IAA) to assess affinity for TIR1 vs. AFB receptors.

- Species Variability : Repeat assays in multiple plant species (e.g., Arabidopsis, rice) to evaluate conserved vs. divergent responses .

Q. What computational strategies are effective for docking this compound into auxin receptor sites?

- Methodological Answer : Use AutoDock Vina or Schrödinger Glide for molecular docking. Prepare the receptor (e.g., TIR1-ASK1 complex, PDB: 2P1Q) by removing water molecules and adding polar hydrogens. Define the binding site around the auxin-binding pocket. Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.